molecular formula C15H22N4O B2870064 N-(2-Imidazol-1-ylethyl)-N-(1-methylpiperidin-4-yl)but-2-ynamide CAS No. 2411237-66-4

N-(2-Imidazol-1-ylethyl)-N-(1-methylpiperidin-4-yl)but-2-ynamide

Numéro de catalogue B2870064
Numéro CAS: 2411237-66-4
Poids moléculaire: 274.368
Clé InChI: SDQUUGQWKZHBSO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-Imidazol-1-ylethyl)-N-(1-methylpiperidin-4-yl)but-2-ynamide, also known as PNU-282987, is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR). This compound has been studied extensively for its potential therapeutic applications in several neurological disorders, including Alzheimer's disease, schizophrenia, and depression.

Mécanisme D'action

N-(2-Imidazol-1-ylethyl)-N-(1-methylpiperidin-4-yl)but-2-ynamide acts as a selective agonist of the α7 nAChR, which is a ligand-gated ion channel that is widely distributed in the central nervous system. Activation of the α7 nAChR has been shown to improve cognitive function, as well as have anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects:
Activation of the α7 nAChR by this compound has been shown to improve cognitive function in animal models of Alzheimer's disease, as well as reduce symptoms of depression and anxiety. Additionally, this compound has been shown to have anti-inflammatory and neuroprotective effects.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using N-(2-Imidazol-1-ylethyl)-N-(1-methylpiperidin-4-yl)but-2-ynamide in lab experiments is its selectivity for the α7 nAChR, which allows for more precise targeting of this receptor. However, one limitation is that this compound has a relatively short half-life, which may make it difficult to achieve sustained activation of the α7 nAChR in vivo.

Orientations Futures

There are several potential future directions for research on N-(2-Imidazol-1-ylethyl)-N-(1-methylpiperidin-4-yl)but-2-ynamide. One area of interest is its potential use in treating other neurological disorders, such as Parkinson's disease and multiple sclerosis. Additionally, there is interest in developing more potent and selective agonists of the α7 nAChR, as well as developing compounds that can achieve sustained activation of this receptor in vivo. Finally, there is interest in exploring the potential use of this compound in combination with other drugs for the treatment of neurological disorders.

Méthodes De Synthèse

The synthesis of N-(2-Imidazol-1-ylethyl)-N-(1-methylpiperidin-4-yl)but-2-ynamide involves a multi-step process that starts with the synthesis of 2-bromoethylamine hydrobromide, which is then reacted with 1-methylpiperidine-4-carboxaldehyde to form N-(1-methylpiperidin-4-yl)-2-(bromomethyl)ethylamine. This intermediate is then reacted with 2-imidazolecarboxaldehyde to form this compound.

Applications De Recherche Scientifique

N-(2-Imidazol-1-ylethyl)-N-(1-methylpiperidin-4-yl)but-2-ynamide has been extensively studied for its potential therapeutic applications in several neurological disorders. It has been shown to improve cognitive function in animal models of Alzheimer's disease, as well as reduce symptoms of depression and anxiety. Additionally, this compound has been studied for its potential use in treating schizophrenia, as it has been shown to improve cognitive deficits associated with the disorder.

Propriétés

IUPAC Name

N-(2-imidazol-1-ylethyl)-N-(1-methylpiperidin-4-yl)but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O/c1-3-4-15(20)19(12-11-18-10-7-16-13-18)14-5-8-17(2)9-6-14/h7,10,13-14H,5-6,8-9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDQUUGQWKZHBSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)N(CCN1C=CN=C1)C2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.